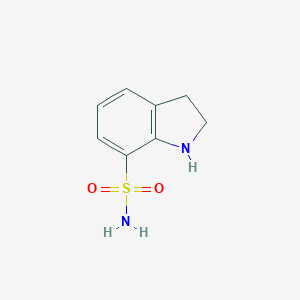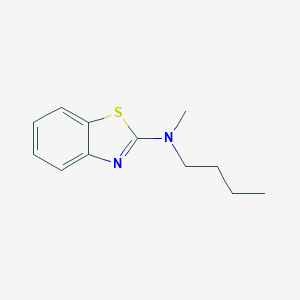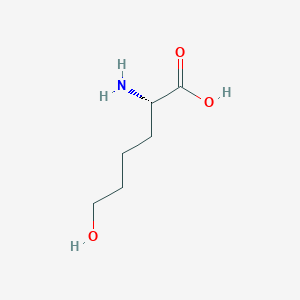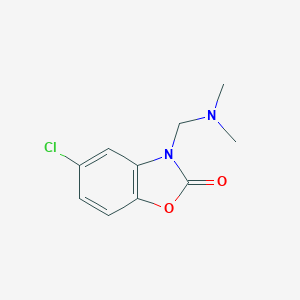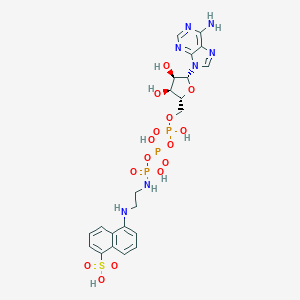
gamma-1,5-Edans-ATP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-1,5-Edans-ATP is a fluorescent nucleotide analog that is commonly used as a tool in biochemical and physiological research. It is a modified form of ATP that contains a fluorescent dye, Edans, attached to the gamma phosphate group. The fluorophore, Edans, is excited by light at a specific wavelength and emits light at a longer wavelength, which allows for the detection of the labeled nucleotide in various applications.
Mécanisme D'action
The mechanism of action of gamma-1,5-Edans-ATP is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when the excited state of the fluorophore, Edans, is in close proximity to a nearby acceptor molecule, resulting in the transfer of energy from the excited fluorophore to the acceptor molecule. In the case of gamma-1,5-Edans-ATP, the acceptor molecule is typically a protein or enzyme that binds to ATP, such as a kinase or ATPase. The transfer of energy from the Edans fluorophore to the bound protein or enzyme results in a decrease in the fluorescence intensity of the labeled nucleotide, which can be detected and quantified.
Effets Biochimiques Et Physiologiques
Gamma-1,5-Edans-ATP has no known biochemical or physiological effects on cells or organisms. It is a non-toxic, non-radioactive nucleotide analog that is commonly used in vitro for research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of gamma-1,5-Edans-ATP is its high sensitivity and specificity for detecting ATP hydrolysis and phosphorylation. The fluorescence of the labeled nucleotide is highly stable and can be detected in real-time, allowing for the monitoring of enzyme activity over time. Additionally, the fluorescent signal is easily quantifiable, providing valuable insights into the kinetics and regulation of enzyme activity.
One limitation of gamma-1,5-Edans-ATP is its relatively high cost compared to other nucleotide analogs. Additionally, the labeling of ATP with the Edans fluorophore can potentially affect the activity of the enzyme being studied, although this is typically not a significant concern.
Orientations Futures
There are several potential future directions for the use of gamma-1,5-Edans-ATP in scientific research. One area of interest is the development of new enzyme assays that utilize the labeled nucleotide for the detection of different types of enzyme activity. Additionally, there is potential for the use of gamma-1,5-Edans-ATP in the development of new imaging techniques for studying enzyme activity in vivo. Finally, there is potential for the use of gamma-1,5-Edans-ATP in the development of new therapeutic agents that target enzymes involved in disease processes.
Méthodes De Synthèse
The synthesis of gamma-1,5-Edans-ATP involves the attachment of the Edans fluorophore to the gamma phosphate group of ATP. This can be achieved through various chemical reactions, such as the use of N-hydroxysuccinimide (NHS) esters or maleimide chemistry. The resulting product is purified using chromatography techniques to obtain a highly pure and stable fluorescent nucleotide analog.
Applications De Recherche Scientifique
Gamma-1,5-Edans-ATP is widely used in scientific research as a tool for studying various biochemical and physiological processes. It is commonly used in assays to detect the activity of enzymes that utilize ATP as a substrate, such as kinases and ATPases. The fluorescence of the labeled nucleotide allows for the detection of ATP hydrolysis or phosphorylation in real-time, providing valuable insights into the kinetics and regulation of these enzymes.
Propriétés
Numéro CAS |
102415-55-4 |
|---|---|
Nom du produit |
gamma-1,5-Edans-ATP |
Formule moléculaire |
C22H28N7O15P3S |
Poids moléculaire |
755.5 g/mol |
Nom IUPAC |
5-[2-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H28N7O15P3S/c23-20-17-21(26-10-25-20)29(11-27-17)22-19(31)18(30)15(42-22)9-41-46(34,35)44-47(36,37)43-45(32,33)28-8-7-24-14-5-1-4-13-12(14)3-2-6-16(13)48(38,39)40/h1-6,10-11,15,18-19,22,24,30-31H,7-9H2,(H,34,35)(H,36,37)(H2,23,25,26)(H2,28,32,33)(H,38,39,40)/t15-,18-,19-,22-/m1/s1 |
Clé InChI |
KRFAVSHDVRABPO-CIVUBGFFSA-N |
SMILES isomérique |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
SMILES canonique |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Synonymes |
adenosine-5'-triphosphoro-gamma-1-(5-sulfonic acid)naphthyl ethylamidate gamma-1,5-EDANS-ATP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



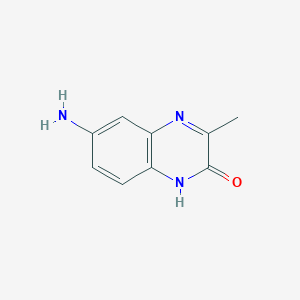
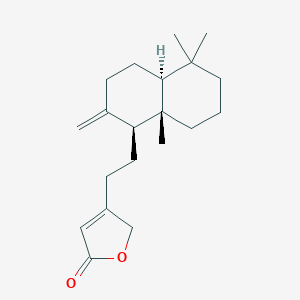
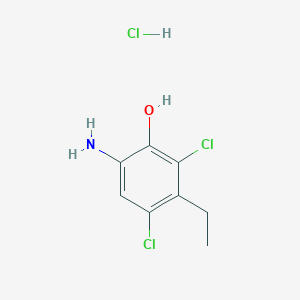
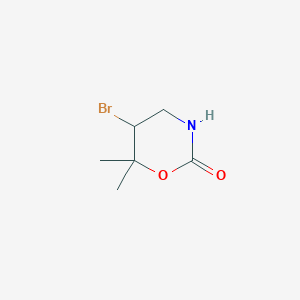
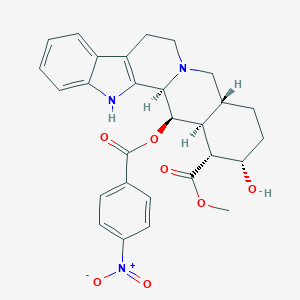
![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)
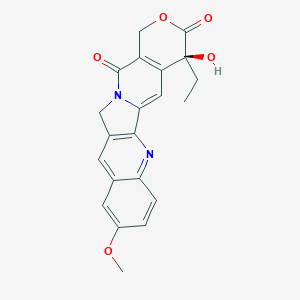
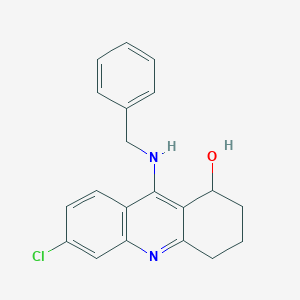
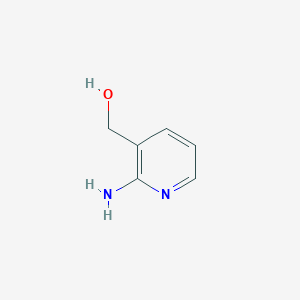
![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)
